molecular formula C13H19NO B3112064 [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol CAS No. 1877308-61-6

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol

Cat. No. B3112064
CAS RN: 1877308-61-6
M. Wt: 205.30
InChI Key: MQIQTRXCBIVWTN-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol” is a type of pyrrolidine derivative. Pyrrolidines are organic compounds that contain the pyrrolidine functional group, which consists of a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol” includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. It also has a benzyl group attached to one of the carbon atoms in the ring and a methyl group attached to another carbon atom in the ring .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Pyrrolidine derivatives, including our compound of interest, serve as valuable building blocks in drug discovery. Their unique structural features, such as the sp3-hybridized nitrogen atom and the non-planarity of the pyrrolidine ring, contribute to their pharmacophore diversity. Researchers have explored the synthesis of substituted pyrrolidines and their derivatives for potential drug candidates . The stereoisomers and spatial orientation of substituents significantly impact their binding modes to enantioselective proteins, making them promising targets for drug development.

Biological Activity

The pyrrolidine scaffold plays a crucial role in the design of bioactive molecules. Scientists have investigated the stereochemistry and steric factors affecting the biological activity of pyrrolidine-containing compounds. By modifying substituents on the pyrrolidine ring, researchers can fine-tune the interaction with target proteins, leading to diverse biological profiles .

Green Chemistry and Microwave-Assisted Synthesis

The application of microwave-assisted organic synthesis (MAOS) has revolutionized pyrrolidine synthesis, enhancing synthetic efficiency and promoting green chemistry practices. Researchers have explored efficient methods to construct pyrrolidine rings from different precursors, emphasizing sustainability and reduced environmental impact .

Chemical Biology and Enzyme Inhibition

Pyrrolidine-based compounds have been investigated for their enzyme inhibitory properties. Researchers have explored their potential as inhibitors of specific enzymes involved in disease pathways. While direct studies on our compound are scarce, its structural motifs suggest it could be a starting point for designing enzyme inhibitors.

Future Directions

The future directions for research on “[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol” could include further investigation into its synthesis, chemical reactions, and potential biological activity. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIQTRXCBIVWTN-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Reactant of Route 4
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Reactant of Route 5
Reactant of Route 5
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.